Cas no 151132-82-0 ((S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid)

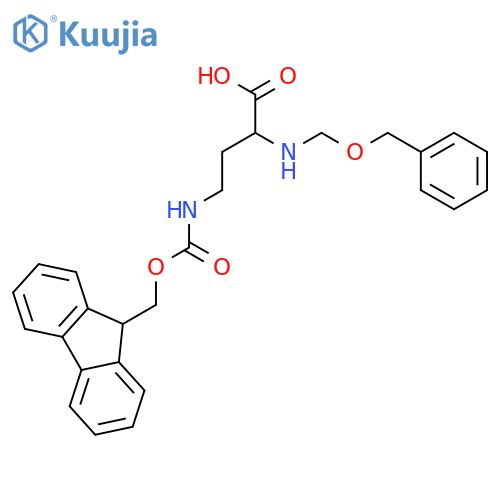

151132-82-0 structure

商品名:(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid

CAS番号:151132-82-0

MF:C27H28N2O5

メガワット:460.521627426147

MDL:MFCD06796906

CID:1026348

PubChem ID:70701184

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid 化学的及び物理的性質

名前と識別子

-

- (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid

- Z-L-DAB(FMOC)-OH

- AK-61226

- ANW-73465

- CTK8C4903

- KB-211498

- (2S)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]butanoic acid

- N-Cbz-N'-Fmoc-L-2,4-Diaminobutyric acid

- Butanoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-, (2S)-

- (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoicacid

- (2S)-2-{[(Benzyloxy)methyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

- DB-353661

- DTXSID40743949

- (2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxymethylamino)butanoic acid

- AKOS016007702

- A850875

- 151132-82-0

-

- MDL: MFCD06796906

- インチ: InChI=1S/C27H26N2O6/c30-25(31)24(29-27(33)34-16-18-8-2-1-3-9-18)14-15-28-26(32)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t24-/m0/s1

- InChIKey: XVQCVMKVEGLEGU-DEOSSOPVSA-N

- ほほえんだ: O=C(OCC1C2=CC=CC=C2C3=CC=CC=C31)NCC[C@@H](C(O)=O)NC(OCC4=CC=CC=C4)=O

計算された属性

- せいみつぶんしりょう: 474.17918

- どういたいしつりょう: 460.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 8

- 重原子数: 35

- 回転可能化学結合数: 13

- 複雑さ: 631

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 96.9Ų

じっけんとくせい

- 密度みつど: 1.299

- PSA: 113.96

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1249724-250mg |

Butanoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- |

151132-82-0 | 99% (HPLC) | 250mg |

$215 | 2024-06-07 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-296782-1 g |

Z-L-Dab(Fmoc)-OH, |

151132-82-0 | 1g |

¥1,369.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-296782A-5 g |

Z-L-Dab(Fmoc)-OH, |

151132-82-0 | 5g |

¥4,889.00 | 2023-07-11 | ||

| abcr | AB155392-5g |

N-alpha-Benzyloxycarbonyl-N-gamma-(9-fluorenylmethyloxycarbonyl)-L-2,4-diaminobutyric acid (Cbz-L-Dab(Fmoc)-OH); . |

151132-82-0 | 5g |

€256.30 | 2024-04-19 | ||

| abcr | AB155392-25g |

N-alpha-Benzyloxycarbonyl-N-gamma-(9-fluorenylmethyloxycarbonyl)-L-2,4-diaminobutyric acid (Cbz-L-Dab(Fmoc)-OH); . |

151132-82-0 | 25g |

€860.00 | 2024-04-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-296782-1g |

Z-L-Dab(Fmoc)-OH, |

151132-82-0 | 1g |

¥1369.00 | 2023-09-05 | ||

| 1PlusChem | 1P001NLC-250mg |

Butanoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- |

151132-82-0 | ≥ 99% (HPLC) | 250mg |

$81.00 | 2025-03-20 | |

| 1PlusChem | 1P001NLC-5g |

Butanoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- |

151132-82-0 | 98% | 5g |

$692.00 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1249724-1g |

Butanoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- |

151132-82-0 | 99% (HPLC) | 1g |

$295 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1249724-25g |

Butanoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- |

151132-82-0 | 99% (HPLC) | 25g |

$3050 | 2025-02-28 |

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid 関連文献

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

推奨される供給者

Amadis Chemical Company Limited

(CAS:151132-82-0)(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid

清らかである:99%/99%

はかる:5g/25g

価格 ($):152.0/510.0